ent-Aprepitant
Overview
Description
Scientific Research Applications
ent-Aprepitant has several scientific research applications:
Mechanism of Action
Target of Action
ent-Aprepitant primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in inducing emesis, which is the action of vomiting . By acting on these receptors, this compound can effectively control nausea and vomiting .
Mode of Action
This compound acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their action, preventing them from triggering the vomiting reflex . It’s important to note that this compound has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .
Biochemical Pathways
This compound affects the biochemical pathways associated with emesis. By blocking the NK1 receptors, it inhibits the action of substance P, a neuropeptide involved in inducing vomiting . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Pharmacokinetics
The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60–65% , indicating a significant proportion of the drug reaches the systemic circulation. It is primarily metabolized in the liver, mostly by the cytochrome P-450 isoenzyme 3A4 (CYP3A4), with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of this compound is between 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting. By blocking the NK1 receptors, it prevents the action of substance P, thereby inhibiting the vomiting reflex at the molecular level . This results in a significant reduction in the incidence of acute and delayed nausea and vomiting associated with chemotherapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action due to potential drug-drug interactions . Furthermore, the physiological state of the patient, such as liver function, can impact the metabolism and hence the efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.
Safety and Hazards
Future Directions
Research suggests that aprepitant may exhibit antiproliferative, antiangiogenic, and antimetastatic effects . The interaction system between substance P and the neurokinin-1 receptor (NK-1R) is recognized for its pivotal role in cancer pathophysiology . As an NK-1R antagonist, aprepitant shows potential in enhancing antitumor activity . Aprepitant’s potential to complement major chemotherapeutic agents makes it a promising broad-spectrum antitumor drug for various cancers . This approach can revolutionize cancer treatment, providing heightened efficacy and improved patient outcomes if validated .
Biochemical Analysis
Biochemical Properties
ent-Aprepitant plays a significant role in biochemical reactions by blocking the neurokinin 1 receptor . This receptor is involved in the transmission of signals related to nausea and vomiting, particularly those induced by chemotherapy . By blocking this receptor, this compound can effectively prevent these symptoms .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways related to nausea and vomiting . By blocking the neurokinin 1 receptor, this compound prevents the transmission of these signals, thereby reducing the symptoms of nausea and vomiting .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the neurokinin 1 receptor, thereby inhibiting its activation . This prevents the transmission of signals related to nausea and vomiting, leading to a reduction in these symptoms .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Studies have shown that it has a stable effect, with no significant degradation observed over time . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it has a threshold effect, with a certain minimum dosage required to observe its anti-nausea and anti-vomiting effects . At high doses, no significant toxic or adverse effects have been observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to the transmission of signals for nausea and vomiting . It interacts with enzymes and cofactors involved in these pathways, leading to a reduction in the symptoms of nausea and vomiting .
Transport and Distribution
This compound is transported and distributed within cells and tissues via specific transporters . It interacts with these transporters, leading to its localization and accumulation in specific areas of the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the neurokinin 1 receptor sites . It is directed to these sites via specific targeting signals, where it exerts its effects by blocking the receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Aprepitant involves several steps, starting from commercially available starting materialsThe synthesis typically involves the use of chiral catalysts to ensure the correct enantiomer is produced .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microfluidization to create nanosuspensions, which improve the solubility and bioavailability of the compound . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ent-Aprepitant undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another neurokinin-1 receptor antagonist used for similar indications.
Uniqueness of ent-Aprepitant: this compound is unique due to its specific enantiomeric form, which may offer different pharmacokinetic properties compared to its racemic mixture or other enantiomers. This can result in variations in efficacy, bioavailability, and side effect profiles .
Properties
IUPAC Name |
3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-KNMUDHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571744 | |
Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172822-29-6 | |
Record name | ent-Aprepitant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 172822-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APREPITANT, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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